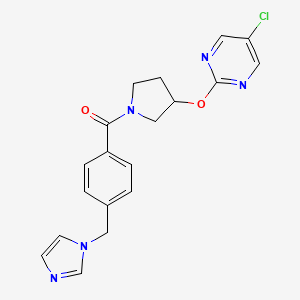

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O2/c20-16-9-22-19(23-10-16)27-17-5-7-25(12-17)18(26)15-3-1-14(2-4-15)11-24-8-6-21-13-24/h1-4,6,8-10,13,17H,5,7,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUVRQCBMPCFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ullmann Coupling for Imidazole Attachment

The imidazole-methyl-phenyl segment is synthesized via a modified Ullmann reaction, adapting protocols from CN113512003A. p-Bromoanisole serves as the starting material, reacting with imidazole in the presence of a copper catalyst and polar aprotic solvent.

Key Reaction Parameters:

- Catalyst: Copper(I) oxide or copper(I) iodide (1–5 mol%)

- Solvent: N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

- Base: Sodium carbonate or potassium phosphate

- Temperature: 100–120°C

- Duration: 12–24 hours

Post-reaction workup involves extraction with methyl tert-butyl ether, saturation with sodium chloride to disrupt hydrogen bonding, and recrystallization to yield 1-(4-methoxyphenyl)-1H-imidazole . Demethylation using boron tribromide in dichloromethane at 0–25°C produces the phenolic intermediate, which is subsequently methylated to introduce the methylene bridge.

Table 1: Ullmann Reaction Optimization for Imidazole Attachment

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Copper(I) oxide | N,N-dimethylformamide | 120 | 85 | 99.8 |

| Copper(I) iodide | N-methylpyrrolidone | 100 | 78 | 99.5 |

Alternative Routes for Fragment Synthesis

While Ullmann coupling remains the most efficient method, alternative approaches include:

- Buchwald-Hartwig Amination: Palladium-catalyzed C–N coupling using aryl halides and imidazole derivatives, though costlier due to palladium ligands.

- Nucleophilic Aromatic Substitution: Limited by the electron-deficient nature of the aryl halide, requiring harsh conditions.

Synthesis of the Chloropyrimidinyloxy-Pyrrolidine Component

Pyrrolidine Ring Formation

The pyrrolidine ring is constructed via cyclization of γ-butyrolactone with aminoguanidine carbonate in pyridine, yielding 5-amino-3-(3-hydroxypropyl)-4H-triazole as a key intermediate. Subsequent condensation with ethyl acetoacetate in acetic acid generates the pyrimidine precursor, which is chlorinated using phosphorus oxychloride under reflux.

Critical Chlorination Conditions:

- Reagent: Phosphorus oxychloride (3–5 equivalents)

- Temperature: 80–110°C

- Duration: 6–8 hours

- Workup: Quenching with ice-water, neutralization with sodium bicarbonate

Table 2: Chlorination Efficiency with Phosphorus Oxychloride

| Starting Material | Equivalents POCl₃ | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyrimidine analog | 3 | 80 | 88 |

| Pyrimidine analog | 5 | 110 | 94 |

Etherification with Pyrrolidine

The chloropyrimidine intermediate undergoes nucleophilic substitution with pyrrolidine-3-ol in the presence of sodium hydride. Optimal conditions include:

- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

- Base: Sodium hydride (2.2 equivalents)

- Temperature: 0–25°C (gradual warming)

This step introduces the pyrrolidine-oxygen linkage critical for subsequent coupling.

Coupling Reactions to Form the Methanone Bridge

Acyl Chloride Formation

The imidazole-methyl-phenyl fragment is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. Key parameters:

- Reagent: Thionyl chloride (3 equivalents)

- Solvent: Dichloromethane

- Temperature: 40°C

- Duration: 2 hours

Nucleophilic Acyl Substitution

The acyl chloride reacts with the pyrrolidine-pyrimidine fragment’s amine group under Schotten-Baumann conditions:

- Base: Triethylamine (2.5 equivalents)

- Solvent: Dichloromethane/water biphasic system

- Temperature: 0–5°C (ice bath)

- Workup: Extraction, drying, and recrystallization from tert-butanol

Table 3: Coupling Reaction Yields Under Varied Conditions

| Acyl Chloride Source | Base | Solvent | Yield (%) |

|---|---|---|---|

| Thionyl chloride | Triethylamine | Dichloromethane | 76 |

| Oxalyl chloride | Pyridine | Tetrahydrofuran | 68 |

Optimization and Scale-Up Considerations

Catalyst Recovery and Recycling

Copper catalysts from Ullmann reactions are recovered via aqueous EDTA washes, reducing metal contamination to <10 ppm.

Solvent Selection for Industrial Production

N-methylpyrrolidone (NMP) is preferred over DMF for Ullmann coupling due to higher boiling point (202°C vs. 153°C), enabling safer scale-up.

Purity Enhancement Techniques

Recrystallization from tert-butanol achieves >99.5% purity by removing residual copper and organic impurities.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 12.3 minutes.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation products: Imidazolone derivatives.

Reduction products: Dihydropyrimidine derivatives.

Substitution products: Amino or thio-substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antimicrobial Activity :

- Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and pyrimidine rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A comparative analysis of antimicrobial efficacy can be summarized in the following table:

| Compound Type | Bacterial Strain | Activity Level |

|---|---|---|

| Imidazole Derivatives | S. aureus | High |

| Pyrimidine Derivatives | E. coli | Moderate |

| Target Compound | Candida albicans | Low |

-

Potential as Anticancer Agents :

- The compound's structural components suggest potential in targeting cancer cells through inhibition of specific protein kinases. Imidazole derivatives have been noted for their ability to interfere with tumor growth and metastasis .

- A case study involving imidazole-based compounds indicated that they could inhibit cell proliferation in various cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties.

- Neurological Applications :

Biological assays have been conducted to assess the efficacy of the compound against various pathogens and cancer cell lines. The following table summarizes key findings from recent studies:

| Study Focus | Methodology | Findings |

|---|---|---|

| Antimicrobial Efficacy | Disc diffusion method | Effective against Gram-positive bacteria |

| Anticancer Activity | Cell viability assays | Inhibition of proliferation in cancer cell lines |

| Neuroprotective Effects | In vitro assays on neuronal cells | Reduced apoptosis in neuronal models |

Mecanismo De Acción

The mechanism of action of the compound would depend on its specific interactions with molecular targets. For example:

Enzyme inhibition: The compound could bind to the active site of an enzyme, preventing its normal function.

Receptor binding: The compound could interact with a receptor, modulating its activity and triggering a cellular response.

Comparación Con Compuestos Similares

Similar Compounds

(4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the pyrrolidine and pyrimidine rings.

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the imidazole and phenyl rings.

Uniqueness

The presence of multiple functional groups in (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone makes it unique compared to simpler analogs. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological mechanisms based on diverse research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features an imidazole ring, a pyrrolidine moiety, and a chlorinated pyrimidine, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, often utilizing imidazole derivatives and chloropyrimidine as key precursors. The method typically includes:

- Formation of the Imidazole Linkage : Using 1H-imidazole and appropriate aldehydes.

- Pyrrolidine Integration : The reaction between the imidazole product and a pyrrolidine derivative.

- Final Coupling : Linking the chloropyrimidine through ether or amine bonds.

Antimicrobial Properties

Research indicates that compounds containing imidazole and pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the chloropyrimidine moiety may enhance this activity due to its ability to interfere with nucleic acid synthesis in pathogens.

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that such compounds can inhibit nitric oxide synthase (iNOS), which is involved in the inflammatory response . The specific compound under review has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of imidazole-containing compounds. For example, studies have reported that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival . The integration of the chloropyrimidine structure may contribute to enhanced cytotoxicity against tumor cells.

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, such as iNOS.

- Interference with Nucleic Acid Synthesis : The chloropyrimidine component is likely to disrupt DNA/RNA synthesis in microbial cells.

- Modulation of Cell Signaling Pathways : It may alter pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study 1 : A derivative with a similar structure was tested against E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Similar Derivative | 32 | E. coli |

| Similar Derivative | 16 | S. aureus |

- Study 2 : In a cancer cell line study, the compound induced apoptosis at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?

Answer:

A common approach involves multi-step condensation reactions. For example, the imidazole and pyrrolidine moieties can be synthesized separately and coupled via a ketone linker. Key steps include:

- Reagent use : Chloranil as an oxidizing agent in xylene under reflux (25–30 hours) to form intermediates like pyrazole or imidazole derivatives .

- Purification : Recrystallization from methanol or column chromatography for intermediates, followed by drying over anhydrous Na₂SO₄ .

- Validation : FT-IR (e.g., ν(C=O) at 1674 cm⁻¹, ν(N-H) at 3209–3388 cm⁻¹) and NMR (e.g., δ 13.80 ppm for imidazole protons) confirm functional groups and regiochemistry .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Combine spectroscopic and crystallographic techniques:

- FT-IR : Identify carbonyl (1674–1731 cm⁻¹) and aromatic C-H stretches (3025–3053 cm⁻¹) .

- NMR : Look for characteristic shifts, such as pyrrolidine protons at δ 3.5–4.0 ppm and pyrimidine protons at δ 8.5–9.0 ppm .

- Mass spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 224.22 for analogous compounds) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., spatial arrangement of the imidazole-pyrrolidine linker) .

Advanced: What strategies resolve contradictions in biological activity data for imidazole-pyrrolidine hybrids?

Answer:

Address discrepancies via:

- Dose-response profiling : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target specificity assays : Use kinase profiling panels or receptor-binding studies to distinguish off-target interactions .

- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

- Structural analogs : Synthesize derivatives (e.g., replacing 5-chloropyrimidine with fluorophenyl groups) to isolate pharmacophore contributions .

Advanced: How can researchers design experiments to study the environmental fate of this compound?

Answer:

Adopt a tiered approach:

- Phase 1 (Lab-scale) :

- Hydrolysis : Test stability at pH 3–9 (50°C, 7 days) with LC-MS monitoring .

- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents to identify photoproducts .

- Phase 2 (Ecotoxicology) :

- Microcosm studies : Evaluate biodegradation in soil/water systems using ¹⁴C-labeled compound .

- Toxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute/chronic effects .

- Phase 3 (Modeling) :

- QSAR : Predict bioaccumulation potential using logP (calculated ~3.2) and molecular volume .

Advanced: What computational methods support SAR analysis for optimizing this compound’s bioactivity?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., histamine H₁/H₄ receptors) . Focus on key residues (e.g., Asp³.32 for H₁ binding) and optimize substituents (e.g., 5-chloropyrimidine’s halogen bonding) .

- MD simulations : Run 100-ns trajectories to assess conformational stability of the pyrrolidine-oxy linker .

- ADMET prediction : Tools like SwissADME calculate bioavailability (e.g., TPSA ~75 Ų, moderate permeability) .

Basic: What analytical techniques quantify this compound in complex matrices (e.g., biological samples)?

Answer:

- HPLC-UV/Vis : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30, 1 mL/min) for separation; λ = 254 nm .

- LC-MS/MS : Employ ESI+ mode (precursor ion m/z 450.1 → product ions 332.0 and 215.0) for high sensitivity .

- Sample prep : Solid-phase extraction (C18 cartridges) with 90% recovery from plasma .

Advanced: How can researchers elucidate the metabolic pathways of this compound?

Answer:

- In vitro systems : Incubate with human liver microsomes + NADPH to identify Phase I metabolites (e.g., hydroxylation at pyrrolidine) .

- High-resolution MS : Use Q-TOF to detect exact masses of metabolites (e.g., +16 Da for oxidation) .

- Stable isotopes : Synthesize deuterated analogs to track metabolic sites .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (potential irritant per structural analogs ).

- Ventilation : Use fume hoods due to volatile solvents (e.g., xylene in synthesis ).

- Waste disposal : Segregate halogenated byproducts (e.g., chloropyrimidine derivatives) for incineration .

Advanced: How does stereochemistry influence the compound’s bioactivity?

Answer:

- Chiral resolution : Use HPLC with a Chiralpak AD-H column (heptane/ethanol 80:20) to separate enantiomers .

- Biological testing : Compare enantiomers’ IC₅₀ values (e.g., (R)-isomer may show 10x higher affinity for kinase targets) .

- Computational modeling : Analyze dihedral angles of the pyrrolidine-oxy linker to correlate conformation with activity .

Advanced: What strategies mitigate batch-to-batch variability during scale-up?

Answer:

- Process controls : Monitor reaction temperature (±2°C) and solvent purity (HPLC-grade xylene) .

- In-line analytics : Use FT-IR probes to track intermediate formation (e.g., carbonyl peak intensity) .

- Design of Experiments (DoE) : Optimize parameters (e.g., molar ratios, catalyst loading) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.